molecular formula C21H15FN4OS B14237460 N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide CAS No. 365429-66-9

N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide

Cat. No.: B14237460
CAS No.: 365429-66-9
M. Wt: 390.4 g/mol
InChI Key: KKTSGZMWRFHRHB-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with 2-bromo-4-methylpyridine in the presence of a base such as potassium carbonate.

    Coupling with Nicotinamide: The thiazole intermediate is then coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced forms of the thiazole and pyridine rings.

    Substitution: Substituted derivatives at the fluorophenyl ring.

Scientific Research Applications

N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • 4-Fluorophenyl N-(4-Methyl-2-nitrophenyl)carbamate

Uniqueness

N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and pyridine rings, coupled with the nicotinamide moiety, make it a versatile compound for various applications.

Properties

CAS No.

365429-66-9

Molecular Formula

C21H15FN4OS

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C21H15FN4OS/c1-13-11-15(8-10-24-13)19-18(14-4-6-17(22)7-5-14)25-21(28-19)26-20(27)16-3-2-9-23-12-16/h2-12H,1H3,(H,25,26,27)

InChI Key

KKTSGZMWRFHRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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